N-methyl-1H-indol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-methyl-1H-indol-5-amine is a compound with the molecular formula C9H10N2 and a molecular weight of 146.19 . It is a powder in physical form . The compound is also known by other names such as 1-methyl-1h-indol-5-amine, 5-amino-1-n-methylindole, 1-methyl-1h-indol-5-ylamine, and 1h-indol-5-amine .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of research. For instance, new derivatives of N-(1H-indol-5-yl)-2-(((5-substitutedbenzo[d]thiazol-2-yl)methyl)amino)acetamides have been synthesized from the reaction of (5-substitutedbenzo[d]thiazol-2-yl)methanamines with 2-chloro-N-(1H-indol-5-yl)acetamide .Molecular Structure Analysis
The molecular structure of this compound involves a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring . The indole molecule has seven positions to accommodate different substitutions .Physical and Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 146.19 . The compound has a CAS Number of 149555-66-8 .Safety and Hazards
Future Directions
Indoles, including N-methyl-1H-indol-5-amine, are versatile and common nitrogen-based heterocyclic scaffolds frequently used in the synthesis of various organic compounds . They are important due to their biological and pharmaceutical activities . The future directions in the study of indoles involve the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds to achieve promising new heterocycles with chemical and biomedical relevance .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of N-methyl-1H-indol-5-amine can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "Indole", "Methylamine", "Sodium cyanoborohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Acetone" ], "Reaction": [ "Step 1: Indole is reacted with methylamine in ethanol to form N-methylindole.", "Step 2: N-methylindole is reduced with sodium cyanoborohydride in ethanol to form N-methylindoline.", "Step 3: N-methylindoline is reacted with hydrochloric acid to form N-methyl-1H-indole hydrochloride.", "Step 4: N-methyl-1H-indole hydrochloride is treated with sodium hydroxide to form N-methyl-1H-indole.", "Step 5: N-methyl-1H-indole is reacted with acetone in the presence of a catalyst to form N-methyl-1H-indol-5-amine." ] } | |
CAS No. |
149555-66-8 |
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
N-methyl-1H-indol-5-amine |
InChI |
InChI=1S/C9H10N2/c1-10-8-2-3-9-7(6-8)4-5-11-9/h2-6,10-11H,1H3 |
InChI Key |
UTIPTKYYZQIJLI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=C(C=C1)NC=C2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.